molecular formula C17H19NO5 B13002156 Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate

Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate

Cat. No.: B13002156
M. Wt: 317.34 g/mol
InChI Key: GASNVKPYSSPESA-UHFFFAOYSA-N
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Description

Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate is a quinoline derivative featuring a 4-oxo-1,4-dihydroquinoline core substituted with ethyl groups at the N1 position and ester moieties at the 3- and 6-positions.

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

diethyl 1-ethyl-4-oxoquinoline-3,6-dicarboxylate

InChI

InChI=1S/C17H19NO5/c1-4-18-10-13(17(21)23-6-3)15(19)12-9-11(7-8-14(12)18)16(20)22-5-2/h7-10H,4-6H2,1-3H3

InChI Key

GASNVKPYSSPESA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis typically starts from substituted anthranilic acid derivatives or ethyl anthranilate, which undergo condensation with β-ketoesters or related compounds to form the quinoline core. The key steps include:

  • Formation of the quinoline ring via cyclization.
  • Introduction of the 1-ethyl substituent on the nitrogen.
  • Installation of carboxylate groups at the 3- and 6-positions.
  • Oxidation to form the 4-oxo group.

This approach is consistent with classical quinoline synthesis methods adapted for diester substitution patterns.

Representative Preparation Method

A detailed method adapted from patent literature and research articles involves:

Step Reagents & Conditions Description Yield/Notes
1 Ethyl anthranilate + ethyl acetoacetate, acidic catalyst (e.g., acetic acid) Condensation to form 1-ethyl-4-oxo-1,4-dihydroquinoline intermediate Moderate to high yield
2 Triethyl orthoformate + acetic anhydride, 150 °C, 2 h Formylation and activation of intermediate Controlled temperature critical
3 Addition of ethylamine or cyclopropylamine in t-butanol, overnight stirring Amination and substitution at nitrogen High selectivity
4 Treatment with potassium t-butoxide, 50 °C, 18 h Ring closure and cyclization to quinoline dicarboxylate ester Key cyclization step
5 Hydrolysis with acetic acid and 4N HCl, 100 °C, 4 h Acidification and precipitation of final product Isolated as solid, purified by filtration

This sequence yields this compound with high purity and reproducibility.

Detailed Reaction Conditions and Mechanistic Insights

Cyclization and Ring Closure

  • The use of potassium t-butoxide as a strong base facilitates intramolecular cyclization, promoting the formation of the quinoline ring system.
  • Elevated temperatures (~50 °C) and prolonged reaction times (up to 18 hours) ensure complete ring closure.
  • The reaction proceeds via nucleophilic attack of the amine on activated ester intermediates, followed by elimination and ring formation.

Esterification and Carboxylation

  • Diethyl ester groups at positions 3 and 6 are introduced through esterification of carboxylic acid precursors or direct use of diester starting materials.
  • Acidic hydrolysis steps (using acetic acid and hydrochloric acid) are employed to adjust the degree of esterification and to precipitate the product.

Nitrogen Substitution

  • The 1-ethyl substituent is introduced by alkylation of the quinoline nitrogen, often using ethyl halides or ethylamines under controlled conditions.
  • This step is crucial for biological activity and solubility properties of the compound.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Advantages Limitations
Classical Condensation Ethyl anthranilate + ethyl acetoacetate Acid catalyst (AcOH), triethyl orthoformate, potassium t-butoxide 100–150 °C, reflux, 18 h 70–85 Well-established, scalable Requires careful temperature control
Orthoformate Activation 3,4,5,6-tetrafluoroanthranilic acid derivatives Triethyl orthoformate, acetic anhydride, cyclopropylamine 150 °C, overnight 65–80 High regioselectivity Multi-step, sensitive reagents
Alkylation Route 4-oxo-1,4-dihydroquinoline-3-carboxylic acid Ethyl bromide, K2CO3, DMF 65 °C, 24–28 h 75–90 High purity, efficient N-alkylation Longer reaction times

Research Findings and Optimization

  • Studies indicate that triethyl orthoformate plays a dual role in activating the intermediate and facilitating ring closure, improving yields and purity.
  • Use of t-butanol as solvent during amination enhances solubility and reaction kinetics.
  • The hydrolysis step is optimized by controlling pH (~4) and temperature (100 °C) to maximize precipitation and minimize side reactions.
  • Alternative green chemistry approaches have been explored, such as solvent-free conditions and recyclable catalysts, but classical methods remain dominant for industrial scale.

Summary of Key Preparation Parameters

Parameter Optimal Range/Condition Impact on Synthesis
Temperature (cyclization) 50–150 °C Ensures ring closure without decomposition
Reaction Time 12–24 hours Complete conversion and high yield
pH during hydrolysis ~4 Maximizes product precipitation
Solvent t-Butanol, Acetic acid, DMF Influences solubility and reaction rate
Base Potassium t-butoxide Critical for cyclization step

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antiplasmodial activities.

    Medicine: Explored for its potential as an HIV-1 integrase inhibitor and other therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome. This inhibition disrupts the replication cycle of the virus . The compound’s effects on other biological targets and pathways are still under investigation.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Flexibility: Unlike the biquinoline derivative (), which requires unexpected coupling, the target compound’s synthesis likely follows standard esterification protocols, enabling scalability .

Biological Activity

Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3,6-dicarboxylate (CAS No. 1352494-22-4) is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H15NO5C_{15}H_{15}NO_5 and features a complex structure that contributes to its biological properties. The compound contains two ester groups and a quinoline core, which are critical for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline have shown significant antimicrobial properties. A study demonstrated that related compounds exhibited activity against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of specific pathways. For instance, compounds with similar structures have been reported to inhibit cell proliferation in breast cancer cell lines with IC50 values in the micromolar range .

Inhibition of Enzymatic Activity

Diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline derivatives have been investigated for their ability to inhibit enzymes associated with various diseases. Notably, some studies focused on their role as β-secretase (BACE-1) inhibitors, which are crucial in the context of Alzheimer's disease. The most potent derivatives demonstrated low cytotoxicity and favorable blood-brain barrier permeability .

The biological activity of diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline is largely attributed to its ability to interact with specific protein targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It influences signaling pathways related to cell survival and apoptosis.
  • DNA Interaction : Some studies suggest that quinoline derivatives can intercalate with DNA, disrupting replication processes in rapidly dividing cells.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antimicrobial activity compared to standard antibiotics .

Investigation of Anticancer Properties

In another study focusing on breast cancer cell lines, researchers synthesized various derivatives of diethyl 1-ethyl-4-oxo-1,4-dihydroquinoline and tested their effects on cell viability and apoptosis induction. The most effective compounds were found to induce significant apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast cancer cells
Enzyme inhibition (BACE-1)Low IC50 values; potential Alzheimer's treatment

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